3,4-Difluoro-2-methylbenzoic acid
CAS No.: 157652-31-8
Cat. No.: VC21129725
Molecular Formula: C8H6F2O2
Molecular Weight: 172.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 157652-31-8 |
---|---|
Molecular Formula | C8H6F2O2 |
Molecular Weight | 172.13 g/mol |
IUPAC Name | 3,4-difluoro-2-methylbenzoic acid |
Standard InChI | InChI=1S/C8H6F2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12) |
Standard InChI Key | AGUUCAUQWFAFPR-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1F)F)C(=O)O |
Canonical SMILES | CC1=C(C=CC(=C1F)F)C(=O)O |
Physical and Chemical Properties
3,4-Difluoro-2-methylbenzoic acid is characterized by its specific molecular structure and distinctive physicochemical properties that make it valuable for various applications. The compound is identified by CAS number 157652-31-8 and has a molecular formula of C₈H₆F₂O₂ .
Basic Properties
The following table summarizes the fundamental physical and chemical properties of 3,4-Difluoro-2-methylbenzoic acid:
Property | Value |
---|---|
Molecular Formula | C₈H₆F₂O₂ |
Molecular Weight | 172.13 g/mol |
CAS Number | 157652-31-8 |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 268.0±35.0 °C at 760 mmHg |
Flash Point | 115.9±25.9 °C |
Appearance | White solid |
European Community (EC) Number | 642-736-0 |
The compound contains a carboxylic acid group (-COOH), which contributes to its acidic properties and reactivity in various chemical transformations. The presence of two fluorine atoms significantly affects the electronic distribution within the molecule, influencing its chemical behavior and potential applications .
Structural Characteristics
The structure of 3,4-Difluoro-2-methylbenzoic acid features a benzene ring with strategic substitutions:
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A carboxylic acid group (-COOH) directly attached to the benzene ring
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Two fluorine atoms at positions 3 and 4
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A methyl group at position 2
This arrangement of functional groups confers unique properties to the molecule, particularly in terms of its reactivity, stability, and potential for derivatization .
Synthesis Methods
Several methods have been developed for the synthesis of 3,4-Difluoro-2-methylbenzoic acid, each with specific advantages and limitations. The choice of synthetic route often depends on available starting materials, required scale, and desired purity.
Applications in Chemical Research
3,4-Difluoro-2-methylbenzoic acid has found numerous applications in chemical research, particularly in medicinal chemistry and materials science.
Pharmaceutical Applications
The compound serves as a valuable building block in pharmaceutical research and development, contributing to the synthesis of various bioactive molecules. Its applications include:
Application Area | Role | Example Compounds |
---|---|---|
Antimicrobial Development | Precursor | Fluorinated quinoline derivatives |
Anti-inflammatory Research | Building block | Fluorinated benzamides |
Medicinal Chemistry | Intermediate | Various pharmaceutical candidates |
Drug Delivery Systems | Functional component | Modified prodrugs |
The unique arrangement of fluorine atoms in 3,4-Difluoro-2-methylbenzoic acid makes it particularly valuable in medicinal chemistry, where fluorination often improves metabolic stability, membrane permeability, and binding affinity of drug candidates.
Role as a Synthetic Intermediate
The compound serves as a key intermediate in the synthesis of more complex molecules with specific functional properties:
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Conversion to corresponding amides, such as 3,4-Difluoro-2-methylbenzamide (CAS: 1806277-70-2)
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Functionalization of the methyl group to introduce additional reactive sites
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Incorporation into heterocyclic systems for specialized applications
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Development of fluorinated building blocks for materials science
Research has shown that derivatives of 3,4-Difluoro-2-methylbenzoic acid often exhibit enhanced stability and distinct reactivity patterns compared to their non-fluorinated counterparts .
Research Findings
Recent studies have explored the versatility and potential applications of 3,4-Difluoro-2-methylbenzoic acid in various scientific fields.
Structure-Activity Relationship Studies
Research has examined the influence of the fluorine substituents on the biological activity of compounds derived from 3,4-Difluoro-2-methylbenzoic acid. Key findings include:
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Enhanced metabolic stability compared to non-fluorinated analogues
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Improved binding affinity to specific protein targets
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Modified physicochemical properties including lipophilicity and pKa
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Altered hydrogen bonding capabilities influencing intermolecular interactions
The strategic placement of fluorine atoms at positions 3 and 4 contributes significantly to these properties, making this compound valuable in structure-activity relationship studies.
Derivative Development
Several important derivatives of 3,4-Difluoro-2-methylbenzoic acid have been developed and studied:
Derivative | Molecular Formula | Research Focus |
---|---|---|
3,4-Difluoro-2-methylbenzamide | C₈H₇F₂NO | Potential anti-inflammatory effects |
3,4-Difluoro-2-((phenylthio)methyl)benzoic acid | C₁₄H₁₀F₂O₂S | Enhanced reactivity profiles |
Esterified derivatives | Varies | Improved pharmacokinetic properties |
Metal complexes | Varies | Novel catalytic applications |
These derivatives demonstrate the versatility of 3,4-Difluoro-2-methylbenzoic acid as a platform for developing compounds with specialized functions and properties .
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